molecular formula C13H10N2 B578174 2-(3-Phenylpyridin-2-yl)acetonitrile CAS No. 1227494-24-7

2-(3-Phenylpyridin-2-yl)acetonitrile

Cat. No.: B578174
CAS No.: 1227494-24-7
M. Wt: 194.237
InChI Key: CRGVWXVIMVMUDM-UHFFFAOYSA-N
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Description

2-(3-Phenylpyridin-2-yl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a phenyl group attached to the pyridine ring, which is further connected to an acetonitrile group. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylpyridin-2-yl)acetonitrile typically involves the reaction of 3-phenylpyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the 3-phenylpyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylpyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include pyridine N-oxides, primary amines, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-(3-Phenylpyridin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(3-Phenylpyridin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl and pyridine rings allow for π-π stacking interactions and hydrogen bonding, which can enhance binding affinity to biological targets. The nitrile group can also participate in coordination with metal ions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Phenylpyridin-2-yl)ethanol: Similar structure but with an ethanol group instead of acetonitrile.

    2-(3-Phenylpyridin-2-yl)methanol: Contains a methanol group instead of acetonitrile.

    3-Phenylpyridine: Lacks the acetonitrile group, making it less versatile in certain reactions.

Uniqueness

2-(3-Phenylpyridin-2-yl)acetonitrile is unique due to the presence of the acetonitrile group, which provides additional reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-phenylpyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-9-8-13-12(7-4-10-15-13)11-5-2-1-3-6-11/h1-7,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGVWXVIMVMUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70706300
Record name (3-Phenylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70706300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227494-24-7
Record name (3-Phenylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70706300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of (3-bromo-pyridin-2-yl)-acetonitrile (158) (1 g, 5.07 mmol) and phenyl boronic acid (928 mg g, 7.16 mmol) in a solvent mixture of toluene (25 mL) and ethanol (25 mL) was added K2CO3 (2.1 g, 15.23 mmol). The mixture was degassed by argon, X-Phos (484 mg, 1.01 mmol) and Pd(triphenyl phosphine)4 (586 mg g, 0.51 mmol) were added and the mixture was again degassed. The reaction mixture was refluxed (110° C.) for 4 h. Silica thin layer chromatography was performed (30% ethyl acetate in hexane, Rf=0.45). The catalyst was filtered off through a celite bed, washing with ethyl acetate (3×50 mL) was conducted, the mixture was concentrated, the crude product was purified by a CombiFlash column (eluted at 15% ethyl acetate in hexane) to get (3-phenyl-pyridin-2-yl)-acetonitrile (159) (930 mg, 94.34%) as a light yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
928 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
484 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Pd(triphenyl phosphine)4
Quantity
586 mg
Type
reactant
Reaction Step Three

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